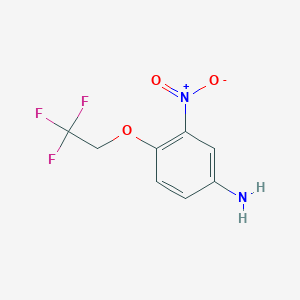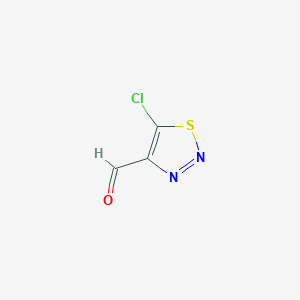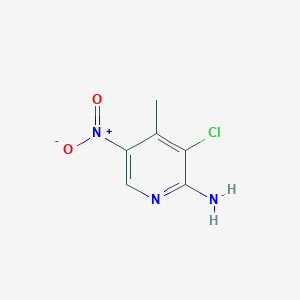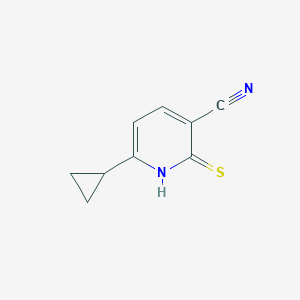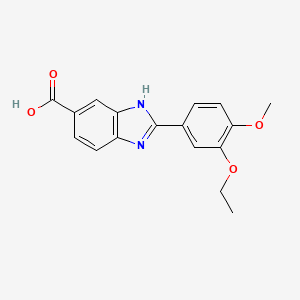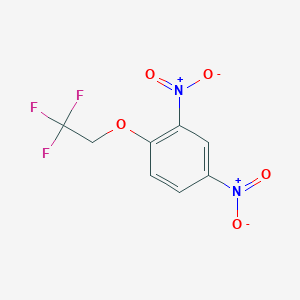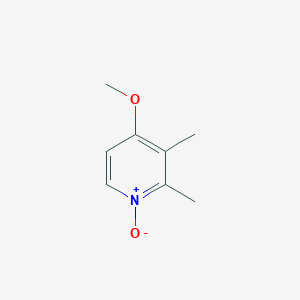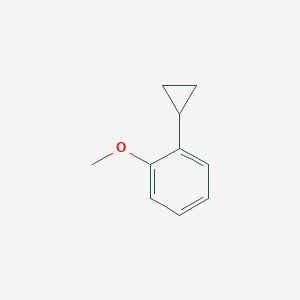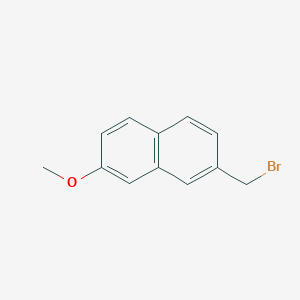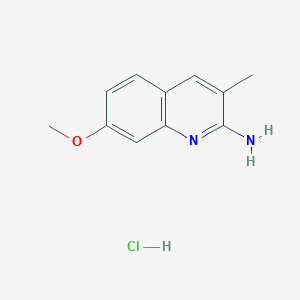
2-Amino-7-methoxy-3-methylquinoline hydrochloride
Overview
Description
Synthesis Analysis
In the first study, a series of anthraquinones with various aminoalkylamino side chains were synthesized, including a 7-chloroquinoline derivative . The synthesis involved preparation of derivatives of naphthoquinones and evaluation of their antineoplastic activity. The presence of the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain was found to be an important factor for antineoplastic activity, although not sufficient on its own. This suggests that the synthesis of quinoline derivatives with specific side chains can significantly influence their biological activity.
The second paper describes the synthesis of naphtho[2,3-g]isoquinoline-5,12-quinones using multistep sequences starting from methoxyacetophenones . The synthesis involved Diels-Alder condensation and subsequent reactions to obtain chloroquinone derivatives, which were further modified by substitution with diamines to yield amino-substituted hydroxy tetracyclic quinones. This study demonstrates the complexity of synthesizing quinoline derivatives and the potential for generating a variety of functionalized compounds.
Molecular Structure Analysis
Although the molecular structure of "2-Amino-7-methoxy-3-methylquinoline hydrochloride" is not directly analyzed in the provided papers, the structural modifications of anthraquinones and naphthoquinones discussed in the studies highlight the importance of side chains and substituents in determining the properties of quinoline derivatives . The presence of amino groups, methoxy groups, and chloro substituents can influence the molecular conformation, electronic distribution, and potential interaction sites for biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives are complex and often require multiple steps. The first paper indicates that the introduction of the [2-[(2-hydroxyethyl)amino]ethyl]amino side chain into anthraquinones is a key step in enhancing antineoplastic activity . The second paper shows that chloroquinone derivatives can undergo substitution reactions with diamines, leading to the formation of amino-substituted quinones . These reactions are crucial for the functionalization of quinoline cores and the development of compounds with desired biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structures. The studies do not provide explicit details on the physical properties such as melting points, solubility, or stability of the synthesized compounds. However, the chemical properties, such as reactivity and potential biological activity, are discussed. The anthraquinones with specific aminoalkylamino side chains showed superior antineoplastic activity, indicating that the chemical structure directly affects the compound's biological function . The ability to undergo substitution reactions to yield various functionalized derivatives also reflects the chemical versatility of quinoline compounds .
Scientific Research Applications
Synthesis and Drug Development
2-Amino-7-methoxy-3-methylquinoline hydrochloride is utilized in the synthesis of various compounds with potential pharmacological applications. For example, it has been employed in the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in the production of the anti-HCV drug simeprevir (An Chenhon, 2015). Additionally, derivatives of 4-amino-8-methylquinolines, including those with methoxy substitutions, have shown slight antibacterial activity (T. Meyer et al., 2001).
Antimicrobial Properties
Research on quinoline derivatives with methoxy groups has revealed their potential in combating microbial infections. For instance, thiazolidinone derivatives synthesized from 2'-chloro-7'-methoxyquinoline-3'-yl showed notable antibacterial and antifungal activities (P. Rana et al., 2008).
Anticancer Research
Compounds derived from 2-amino-7-methoxy-3-methylquinoline hydrochloride have been explored for their anticancer properties. Oxazolo and oxazinoquinolinone derivatives, including those with methoxy substitutions, have been studied for their antiproliferative effects against cancer cell lines (Nancy Talaat et al., 2022). Moreover, 8-methoxy-2-methylquinoline-based Schiff base derivatives have shown significant anti-tumor effects in liver cancer cells (Baicun Li et al., 2021).
Miscellaneous Applications
2-Amino-7-methoxy-3-methylquinoline hydrochloride and its derivatives have also been explored in various other scientific research applications. For instance, their use in the development of fluorescent sensors for zinc ion, which have potential applications in cell imaging studies, has been reported (Ankur Bikash Pradhan et al., 2015).
properties
IUPAC Name |
7-methoxy-3-methylquinolin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12;/h3-6H,1-2H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHSRSSNWEBHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)OC)N=C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656596 | |
| Record name | 7-Methoxy-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7-methoxy-3-methylquinoline hydrochloride | |
CAS RN |
1171863-09-4 | |
| Record name | 7-Methoxy-3-methylquinolin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-7-methoxy-3-methylquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



